molecular formula C14H12ClNO2 B14498340 N-[(4-Chlorophenyl)methoxy]benzamide CAS No. 64583-55-7

N-[(4-Chlorophenyl)methoxy]benzamide

Cat. No.: B14498340
CAS No.: 64583-55-7
M. Wt: 261.70 g/mol
InChI Key: SQOXJNRQJWCOPD-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methoxy]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 4-chlorophenyl group and a methoxy group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)methoxy]benzamide typically involves the condensation of 4-chlorobenzoic acid with 4-methoxyaniline. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(4-Chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Phenol derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methoxy]benzamide in antiviral activity involves the upregulation of APOBEC3G, a cytidine deaminase that induces hypermutation in viral DNA, thereby inhibiting viral replication. This mechanism is distinct from other antiviral agents, making it a valuable addition to the arsenal of antiviral drugs .

Comparison with Similar Compounds

Uniqueness: N-[(4-Chlorophenyl)methoxy]benzamide stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. Its ability to inhibit HBV replication through a novel mechanism further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

N-[(4-chlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-13-8-6-11(7-9-13)10-18-16-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOXJNRQJWCOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50802157
Record name N-[(4-Chlorophenyl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50802157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64583-55-7
Record name N-[(4-Chlorophenyl)methoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50802157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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